Lipophilicity Enhancement: Predicted LogP/LogD vs. Unsubstituted Parent Scaffold
N1-Butyl-2-fluoro-N1-methylbenzene-1,4-diamine exhibits substantially higher predicted lipophilicity than the unsubstituted parent 2-fluorobenzene-1,4-diamine. The ACD/LogP for the target compound is 3.10, and ACD/LogD at pH 7.4 is 2.68 . In contrast, 2-fluorobenzene-1,4-diamine has a computed XLogP3 of 0.8 [1]. The difference in LogP (Δ ~2.3 log units) and LogD (the parent is predominantly ionized at pH 7.4, whereas the tertiary amine in the butyl-methyl compound remains largely neutral) translates to an estimated ~200-fold higher octanol-water partition coefficient for the alkylated derivative. This lipophilicity shift is critical for membrane permeability in cell-based assays and for solubility in non-polar reaction media during synthesis.
| Evidence Dimension | Predicted lipophilicity (LogP / LogD pH 7.4) |
|---|---|
| Target Compound Data | ACD/LogP = 3.10; ACD/LogD (pH 7.4) = 2.68 |
| Comparator Or Baseline | 2-Fluorobenzene-1,4-diamine (CAS 14791-78-7): XLogP3 = 0.8 [1]; LogD not available but expected to be <0 due to protonation of primary amines at pH 7.4 |
| Quantified Difference | Δ LogP ≈ +2.3 (target more lipophilic); Δ LogD (pH 7.4) estimated > +3 log units |
| Conditions | Predicted values: ACD/Labs Percepta v14.0 (target) vs. PubChem XLogP3 (comparator). Different prediction algorithms; values are rank-order comparable rather than absolute. |
Why This Matters
A >2 log unit increase in lipophilicity dictates whether a compound partitions into organic layers during synthesis or crosses lipid bilayers in biological assays, directly affecting its suitability for specific applications.
- [1] PubChem. 2-Fluorobenzene-1,4-diamine. CID 345372. https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluorobenzene-1_4-diamine (accessed 2026-05-01). XLogP3 = 0.8. View Source
